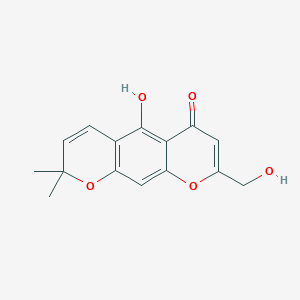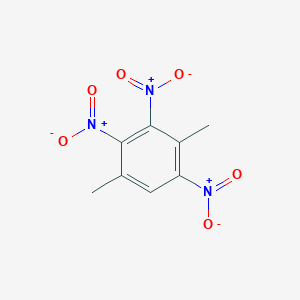
1,4-Dimethyl-2,3,5-trinitrobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Dimethyl-2,3,5-trinitrobenzene is an organic compound with the molecular formula C8H7N3O6. It is a derivative of benzene, where three nitro groups (NO2) and two methyl groups (CH3) are attached to the benzene ring. This compound is known for its high reactivity due to the presence of multiple nitro groups, which makes it an interesting subject for various chemical studies and applications.
準備方法
Synthetic Routes and Reaction Conditions:
1,4-Dimethyl-2,3,5-trinitrobenzene can be synthesized through the nitration of 1,4-dimethylbenzene (p-xylene). The nitration process involves the introduction of nitro groups into the aromatic ring using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out under controlled temperature conditions to prevent over-nitration and to ensure the selective formation of the desired product.
Industrial Production Methods:
In an industrial setting, the production of this compound involves large-scale nitration reactors where p-xylene is treated with a nitrating mixture. The reaction conditions, such as temperature, concentration of acids, and reaction time, are optimized to maximize yield and purity. The product is then purified through crystallization or distillation techniques.
化学反応の分析
Types of Reactions:
1,4-Dimethyl-2,3,5-trinitrobenzene undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the nitro groups can be replaced by other substituents under specific conditions.
Oxidation: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.
Substitution: Electrophiles such as halogens, nitrating agents.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products:
Reduction: 1,4-Dimethyl-2,3,5-triaminobenzene.
Substitution: Various substituted derivatives depending on the electrophile used.
Oxidation: 1,4-Dicarboxy-2,3,5-trinitrobenzene.
科学的研究の応用
1,4-Dimethyl-2,3,5-trinitrobenzene has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other complex organic molecules. Its reactivity makes it a valuable compound for studying reaction mechanisms and kinetics.
Biology: The compound can be used in biochemical studies to understand the effects of nitroaromatic compounds on biological systems.
Industry: It is used in the production of dyes, pigments, and explosives due to its high reactivity and stability under certain conditions.
作用機序
The mechanism of action of 1,4-dimethyl-2,3,5-trinitrobenzene involves its interaction with various molecular targets through its nitro groups. The nitro groups can undergo reduction to form reactive intermediates, which can then interact with biological molecules such as proteins and DNA. This interaction can lead to changes in the structure and function of these molecules, resulting in various biological effects.
類似化合物との比較
- 1,3,5-Trinitrobenzene
- 2,4,6-Trinitrotoluene (TNT)
- 1,3-Dimethyl-2,4,6-trinitrobenzene
Comparison:
1,4-Dimethyl-2,3,5-trinitrobenzene is unique due to the specific positioning of its nitro and methyl groups, which influences its reactivity and stability. Compared to 1,3,5-trinitrobenzene, it has additional methyl groups that can undergo further chemical transformations. Compared to 2,4,6-trinitrotoluene, it has a different arrangement of nitro groups, which affects its explosive properties and reactivity.
特性
CAS番号 |
602-27-7 |
|---|---|
分子式 |
C8H7N3O6 |
分子量 |
241.16 g/mol |
IUPAC名 |
1,4-dimethyl-2,3,5-trinitrobenzene |
InChI |
InChI=1S/C8H7N3O6/c1-4-3-6(9(12)13)5(2)8(11(16)17)7(4)10(14)15/h3H,1-2H3 |
InChIキー |
ZKPLTLWJBLZUSM-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1[N+](=O)[O-])[N+](=O)[O-])C)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


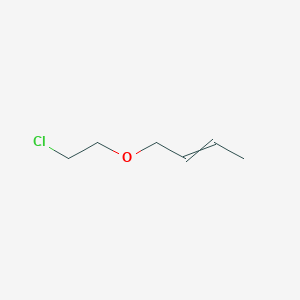
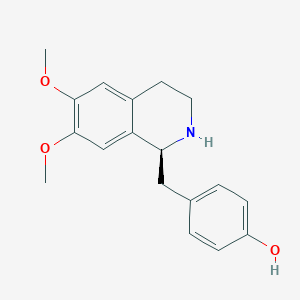
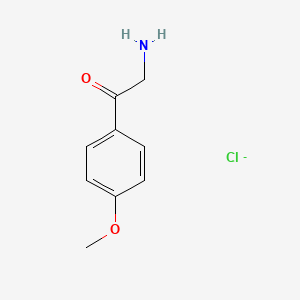
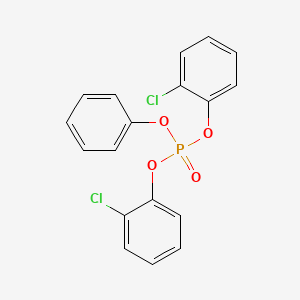

![7H-Benzo[de]naphthacene](/img/structure/B14750297.png)
![(2Z)-5-bromo-2-[(5Z)-4-methoxy-5-(1H-pyrrol-2-ylmethylidene)pyrrol-2-ylidene]indole](/img/structure/B14750305.png)
![2-[(But-2-en-1-yl)oxy]naphthalene](/img/structure/B14750306.png)
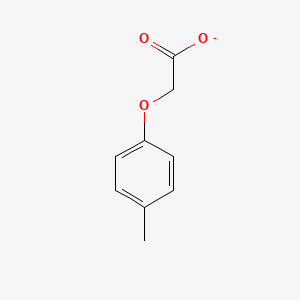
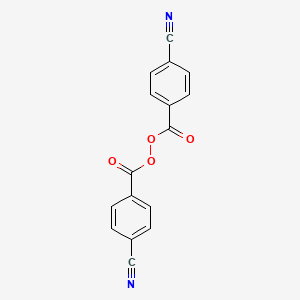
![(E)-heptyl-[heptyl(oxido)azaniumylidene]-oxidoazanium](/img/structure/B14750333.png)
![2,17-diazaheptacyclo[16.12.0.03,16.05,14.07,12.020,29.022,27]triaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29-pentadecaene](/img/structure/B14750338.png)

